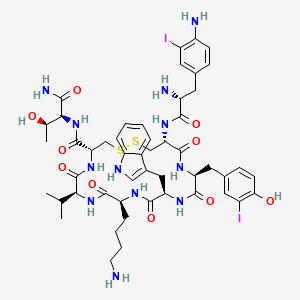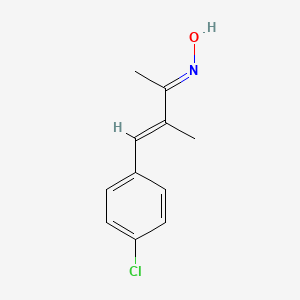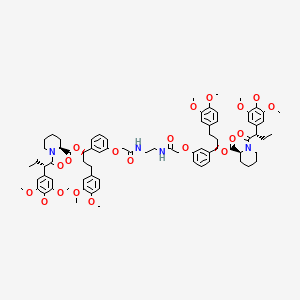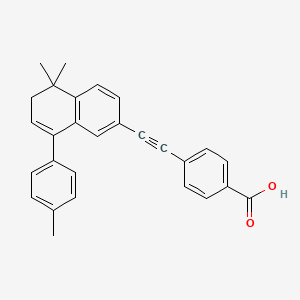
AGN 193109
Vue d'ensemble
Description
AGN 193109 est un antagoniste hautement efficace des récepteurs de l'acide rétinoïque. C'est un analogue rétinoïde qui inhibe spécifiquement l'activité des récepteurs de l'acide rétinoïque alpha, bêta et gamma avec des constantes de dissociation de 2 nanomolaires, 2 nanomolaires et 3 nanomolaires, respectivement . Ce composé ne se lie pas aux récepteurs X rétinoïdes ni ne les transactive .
Applications De Recherche Scientifique
AGN 193109 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
AGN 193109 is a specific and highly effective antagonist of retinoic acid receptors (RARs) . It targets all three RAR subtypes - RARα, RARβ, and RARγ, with Kd values of 2 nM, 2 nM, and 3 nM respectively . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.
Mode of Action
The compound interacts with its targets, the RARs, by acting as an antagonist . This means it binds to these receptors and inhibits their activity, thereby preventing the transcriptional changes that would normally be induced by retinoic acid .
Biochemical Pathways
It is known that the compound can inhibit the ttnpb (a retinoic acid receptor agonist)-dependent morphological change in ece16-1 cells . It also has the ability to half-reverse retinoid-dependent growth suppression at 10 nM, and completely show this effect at 100 nM in ECE16-1 cells .
Pharmacokinetics
It is known that the compound can be administered orally or topically .
Result of Action
This compound has been shown to have significant effects on cellular processes. For instance, it can inhibit the TTNPB-induced decrease in levels of K5, K6, K14, K16, and K17 and increase in levels of K7, K8, and K19 . It also significantly reduces the cutaneous toxicity induced by ATRA .
Action Environment
It is known that the compound can be administered topically, suggesting that it may be stable in a variety of environments .
Analyse Biochimique
Biochemical Properties
AGN 193109 functions as a potent antagonist of retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ with dissociation constants (Kd) of 2 nM, 2 nM, and 3 nM, respectively . It exhibits no significant affinity for retinoid X receptors (RXRs). This compound interacts with RARs to inhibit the binding of natural retinoids, thereby blocking the downstream signaling pathways that regulate gene expression and cellular responses .
Cellular Effects
This compound has been shown to influence various cellular processes. In human ectocervical epithelial cells, this compound effectively antagonizes the action of retinoids, leading to changes in cell morphology, suppression of proliferation, and modulation of cytokeratin expression . Additionally, this compound promotes the differentiation of mouse embryonic stem cells into paraxial mesoderm and suppresses calcification in primary human cardiovascular smooth muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to RARs and preventing the activation of these receptors by natural retinoids. This inhibition disrupts the retinoid-induced transcriptional activation of target genes, leading to altered gene expression profiles . This compound does not bind to RXRs, ensuring its specificity for RAR-mediated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity for extended periods . Long-term studies have shown that this compound can induce cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose . These findings highlight the importance of temporal considerations in the application of this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively antagonizes retinoid action without significant adverse effects . At higher doses, toxic effects such as cleft palate and eye malformations have been observed in animal studies . These dosage-dependent effects underscore the need for careful dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate retinoid signaling. It interacts with enzymes and cofactors that modulate the synthesis and degradation of retinoic acid, thereby influencing the levels of active retinoids in cells . The compound’s ability to inhibit RARs plays a crucial role in altering metabolic flux and retinoid homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its antagonistic effects on RARs . The compound’s distribution is influenced by its chemical properties, including solubility and stability.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with RARs to modulate their activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its effective inhibition of retinoid signaling pathways . This subcellular localization is critical for the precise regulation of gene expression and cellular responses.
Méthodes De Préparation
AGN 193109 est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupe alkyne, ce qui lui permet de subir une cycloaddition azoture-alcyne catalysée par le cuivre avec des molécules contenant des groupes azotures . Les voies synthétiques spécifiques et les méthodes de production industrielle sont propriétaires et non divulguées publiquement en détail.
Analyse Des Réactions Chimiques
AGN 193109 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Il contient un groupe alkyne qui peut participer à des réactions de cycloaddition azoture-alcyne catalysées par le cuivre.
Réactions d'oxydation et de réduction : Bien que les détails spécifiques des réactions d'oxydation et de réduction ne soient pas largement documentés, sa structure suggère une réactivité potentielle dans certaines conditions.
Réactifs et conditions courants : Les catalyseurs de cuivre sont couramment utilisés dans ses réactions, en particulier pour la cycloaddition azoture-alcyne.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs spécifiques utilisés dans le processus de cycloaddition.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif de chimie cliquable en raison de son groupe alkyne.
Biologie : This compound favorise la différenciation des cellules souches embryonnaires de souris en mésoderme paraxial.
Mécanisme d'action
This compound exerce ses effets en agissant comme un antagoniste spécifique et hautement efficace des récepteurs de l'acide rétinoïque. Il se lie aux récepteurs de l'acide rétinoïque alpha, bêta et gamma avec une forte affinité, empêchant l'activation de ces récepteurs par l'acide rétinoïque . Cette inhibition bloque l'activité transcriptionnelle induite par l'acide rétinoïque, modulant ainsi divers processus cellulaires .
Comparaison Avec Des Composés Similaires
AGN 193109 est unique en raison de sa haute spécificité et de son affinité pour les récepteurs de l'acide rétinoïque. Parmi les composés similaires, on trouve :
TTNPB : Un agoniste des récepteurs de l'acide rétinoïque qui peut être antagonisé par this compound.
Acide tout-trans rétinoïque : Un ligand naturel des récepteurs de l'acide rétinoïque avec une affinité plus faible que celle de l'this compound.
This compound se distingue par sa spécificité totale pour les récepteurs de l'acide rétinoïque et sa capacité à inhiber l'activité transcriptionnelle induite par l'acide rétinoïque avec une puissance supérieure à celle des autres antagonistes .
Propriétés
IUPAC Name |
4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQLLNVRRTCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040962 | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171746-21-7 | |
| Record name | 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171746-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN 193109 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171746217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN193109 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-193109 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC6062V1O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

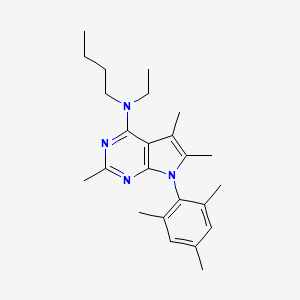
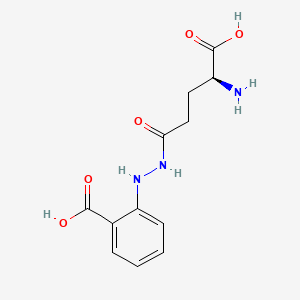
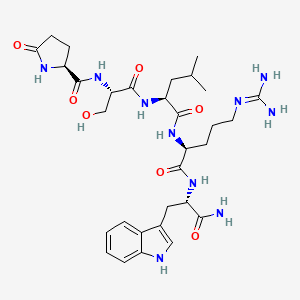



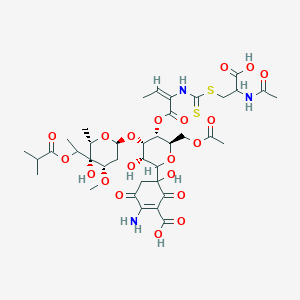
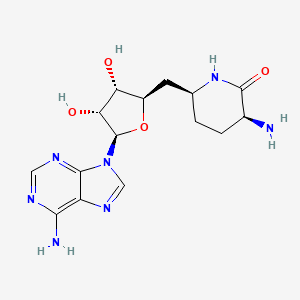
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)
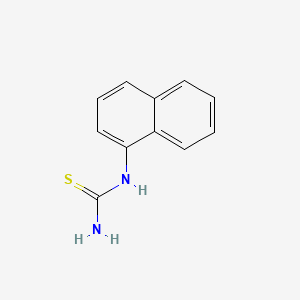
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
